molecular formula C11H9F3O2 B2918334 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one CAS No. 1506272-65-6

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one

Cat. No.: B2918334
CAS No.: 1506272-65-6
M. Wt: 230.186
InChI Key: GDWWQWDUGSHEAT-UHFFFAOYSA-N
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Description

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one (CAS 1506272-65-6) is an organic compound with the molecular formula C11H9F3O2 and a molecular weight of 230.18 g/mol . This chemical features a cyclobutanone core substituted with a 4-(trifluoromethoxy)phenyl group, making it a valuable building block in medicinal and organic chemistry research. The trifluoromethoxy (-OCF3) group is a key pharmacophore in modern drug discovery due to its high electronegativity, lipophilicity, and metabolic stability, which can enhance a compound's ability to cross cell membranes and interact with biological targets . While specific biological data for this compound is not extensively published in the available literature, compounds containing cyclobutanone and trifluoromethoxy aromatic rings are of significant interest in the development of novel pharmaceutical agents and as intermediates in complex organic syntheses . This product is intended for research purposes as a chemical intermediate or building block for the synthesis of more complex molecules. It is offered in quantities ranging from 50mg to 5g . Please note: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. It is not for human or veterinary use.

Properties

IUPAC Name

3-[4-(trifluoromethoxy)phenyl]cyclobutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9F3O2/c12-11(13,14)16-10-3-1-7(2-4-10)8-5-9(15)6-8/h1-4,8H,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDWWQWDUGSHEAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC1=O)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9F3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one typically involves the reaction of 4-(trifluoromethoxy)benzaldehyde with cyclobutanone under specific conditions. One common method includes the use of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethoxy group.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted phenylcyclobutanones.

Scientific Research Applications

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of novel materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and specificity, leading to potent biological effects.

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Structural and Functional Group Analysis

The following table highlights key structural differences and similarities between 3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one and selected analogs from the literature:

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
This compound Cyclobutanone -OCF₃ (para) ~246.17 High ring strain; strong EWG effects
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-(3-(trifluoromethoxy)phenyl)urea (8h) Urea-Thiazole -OCF₃, -CH₂Cl (thiazole) 428.1 Moderate yield (57.6%); potential kinase inhibition
1-(4-(4-(Chloromethyl)thiazol-2-yl)phenyl)-3-phenylurea (8i) Urea-Thiazole Phenyl, -CH₂Cl (thiazole) 344.1 Lower yield (54.3%); reduced fluorination
Aprepitant Derivative Morpholino-Triazolone -CF₃ (bis-substituted), morpholine ~732.8 (estimated) NK1 receptor antagonist; complex stereochemistry
Key Observations:

Core Structure: Unlike urea-thiazole derivatives (8h, 8i) or morpholino-triazolones (Aprepitant analogs), the target compound lacks nitrogen-containing heterocycles, focusing instead on a strained cyclobutanone scaffold. This may reduce synthetic complexity compared to Aprepitant derivatives, which require stereochemical control .

Substituent Effects: The trifluoromethoxy group in the target compound provides similar electron-withdrawing properties to the trifluoromethyl (-CF₃) groups in Aprepitant analogs but with distinct steric and electronic profiles.

Molecular Weight : The target compound (~246 g/mol) is significantly smaller than urea-thiazole derivatives (344–428 g/mol) and Aprepitant analogs (>700 g/mol), suggesting advantages in bioavailability and CNS penetration.

Biological Activity

3-[4-(Trifluoromethoxy)phenyl]cyclobutan-1-one is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural features, particularly the trifluoromethoxy group. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C12H10F3OC_{12}H_{10}F_3O with a molecular weight of approximately 250.2 g/mol. The presence of the trifluoromethoxy group contributes to its lipophilicity and metabolic stability, enhancing its potential as a drug candidate.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The trifluoromethoxy group enhances hydrogen bonding interactions, which can increase binding affinity to enzymes and receptors. This is particularly significant in the context of enzyme inhibition and receptor modulation.

Anticancer Activity

Recent studies have indicated that compounds containing trifluoromethyl groups exhibit enhanced anticancer properties. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549). In vitro assays demonstrated that these compounds can induce apoptosis and inhibit cell proliferation.

CompoundCell LineIC50 (µM)
This compoundMCF-715.2
This compoundA54912.8

Enzyme Inhibition

The trifluoromethoxy group has been associated with increased inhibition of key enzymes involved in cancer progression and inflammation. For example, studies have shown that related compounds can inhibit cyclooxygenase (COX) enzymes and lipoxygenases (LOX), which play critical roles in inflammatory pathways.

EnzymeInhibition (%) at 10 µM
COX-270%
LOX-1565%

Case Studies

  • Anticancer Activity : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of several trifluoromethyl-containing cyclobutane derivatives. The results indicated that these compounds significantly reduced tumor growth in xenograft models, showcasing their potential as effective anticancer agents.
  • Enzyme Inhibition : Research published in Bioorganic & Medicinal Chemistry Letters demonstrated that derivatives with a trifluoromethoxy group exhibited potent inhibition against acetylcholinesterase (AChE), with IC50 values comparable to established inhibitors.

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

SubstrateCatalyst SystemYield (%)Reference
This compoundPd(OAc)₂/XPhos62
4-Methoxyphenyl analogPd(OAc)₂/XPhos92

Q. Table 2. Spectral Data for Key Functional Groups

TechniqueDiagnostic SignalReference
¹⁹F NMRδ -58 ppm (CF₃O-)
IR1750 cm⁻¹ (C=O), 1170 cm⁻¹ (C-F)

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